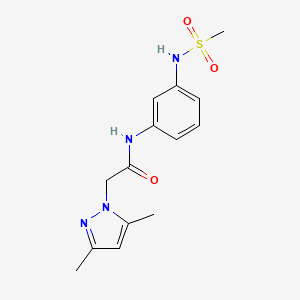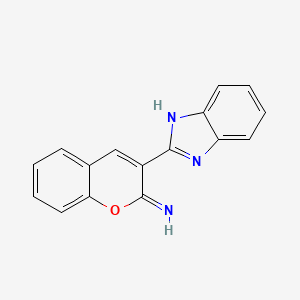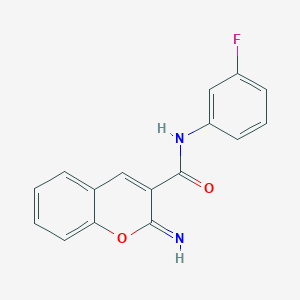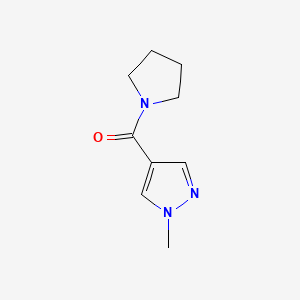![molecular formula C18H13F3N2O3 B6577801 (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325856-89-1](/img/structure/B6577801.png)
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, commonly known as MTCA, is a novel chromene-based compound that has recently been used in a variety of scientific research applications. MTCA has a wide range of biochemical and physiological effects, and its versatility makes it an attractive option for use in laboratory experiments.
Applications De Recherche Scientifique
MTCA has been used in a variety of scientific research applications. It has been used to study the effect of chromenes on the inhibition of human cytochrome P450 enzymes, as well as to investigate the effects of chromenes on the inhibition of the enzyme 5-lipoxygenase. MTCA has also been used in the study of the effects of chromenes on the inhibition of the enzyme cyclooxygenase-2. In addition, MTCA has been used to investigate the effects of chromenes on the inhibition of the enzyme tyrosinase, as well as to study the effects of chromenes on the inhibition of the enzyme acetylcholinesterase.
Mécanisme D'action
MTCA is believed to act as an inhibitor of enzymes in the human body, including cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. It is believed to act by binding to the active site of the enzyme, thereby blocking the enzyme’s ability to catalyze its reaction. This mechanism of action is believed to be the same for all of the enzymes that MTCA has been used to study.
Biochemical and Physiological Effects
MTCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. In addition, MTCA has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor effects and to be effective in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MTCA has several advantages as a research tool in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a versatile compound, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using MTCA in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
Orientations Futures
There are a number of potential future directions for MTCA research. One potential direction is to further investigate the effects of MTCA on the inhibition of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. Another potential direction is to explore the potential therapeutic applications of MTCA, such as its use in the treatment of cancer or other diseases. Additionally, further research could be conducted on the biochemical and physiological effects of MTCA, as well as its potential antioxidant and anti-inflammatory effects. Finally, further research could be conducted on the synthesis of MTCA and its derivatives.
Méthodes De Synthèse
MTCA can be synthesized in two steps. The first step involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with 7-methoxy-2-methyl-2H-chromene-3-carboxaldehyde in the presence of a base catalyst to form the chromene-based compound. The second step involves the reaction of the chromene-based compound with sodium hydroxide to form (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.
Propriétés
IUPAC Name |
7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-13-7-2-10-8-14(16(22)24)17(26-15(10)9-13)23-12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHIQNWEZTXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)


![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)
![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)
![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)

![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)

